Methenamine allyl iodide
Overview
Description
Methenamine allyl iodide is an organic compound with the molecular formula C₉H₁₇IN₄. It is a derivative of methenamine, where an allyl group is attached to the nitrogen atom, and an iodine atom is bonded to the allyl group. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methenamine allyl iodide can be synthesized through the reaction of methenamine with allyl iodide. The reaction typically involves the use of a solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Methenamine+Allyl Iodide→Methenamine Allyl Iodide
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methenamine and allyl iodide are mixed in the presence of a suitable solvent. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methenamine allyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The allyl group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include methenamine derivatives with different substituents on the allyl group.
Oxidation Reactions: Products include epoxides or alcohols.
Reduction Reactions: Products include saturated hydrocarbons.
Scientific Research Applications
Methenamine allyl iodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various methenamine derivatives.
Biology: It is used in the study of biological pathways involving methenamine and its derivatives.
Medicine: Methenamine derivatives are investigated for their potential use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Methenamine allyl iodide exerts its effects through the formation of reactive intermediates. In an acidic environment, methenamine is hydrolyzed to formaldehyde and ammonia. The formaldehyde acts as a bactericidal agent by denaturing bacterial proteins and nucleic acids. The allyl group can undergo further chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Methenamine: A parent compound of methenamine allyl iodide, known for its use as a urinary antiseptic.
Hexamethylenetetramine: Another derivative of methenamine, used in the production of explosives and as a reagent in organic synthesis.
Methenamine Hippurate: A salt form of methenamine used in the treatment of urinary tract infections.
Uniqueness: this compound is unique due to the presence of the allyl group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its parent compound, methenamine.
Properties
IUPAC Name |
1-prop-2-enyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4.HI/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13;/h2H,1,3-9H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFHPSPNQSWME-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]12CN3CN(C1)CN(C3)C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958094 | |
Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36895-62-2 | |
Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-propen-1-yl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36895-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methenamine allyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036895622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methenamine allyl iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methenamine allyl iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methenamine allyloiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHENAMINE ALLYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZE17E26T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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